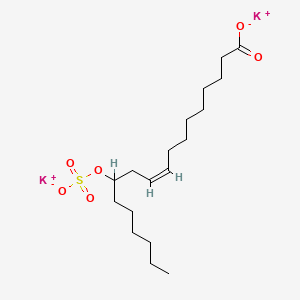
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate is a synthetic compound that belongs to the class of opioid analgesics. It is structurally related to fentanyl, a potent narcotic analgesic. This compound is known for its high potency and rapid onset of action, making it a valuable agent in pain management and anesthesia.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate involves several steps. The starting material is typically N-Phenethyl-4-piperidinone, which undergoes a series of chemical reactions to form the final product. The key steps include:
Acylation: N-Phenethyl-4-piperidinone is acylated with propionyl chloride in the presence of a base such as pyridine to form N-(1-phenethyl-4-piperidyl)-N-propionyl-4-piperidinone.
Esterification: The resulting compound is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methyl ester with hydrochloric acid, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of new opioid analgesics and in the study of structure-activity relationships.
Biology: The compound is used in pharmacological studies to understand its effects on opioid receptors and its potential as a pain management agent.
Medicine: It is investigated for its potential use in anesthesia and pain management, particularly in cases where traditional analgesics are ineffective.
Industry: The compound is used in the development of new pharmaceutical formulations and in the study of drug delivery systems.
作用机制
The mechanism of action of Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at the μ-opioid receptor, leading to the inhibition of pain signals and the induction of analgesia. The binding of the compound to the receptor activates intracellular signaling pathways that result in the modulation of neurotransmitter release and the reduction of pain perception.
相似化合物的比较
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar structure and mechanism of action.
Sufentanil: Another synthetic opioid with higher potency than fentanyl.
Alfentanil: A synthetic opioid with a rapid onset and short duration of action.
Uniqueness
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high potency, rapid onset of action, and specific receptor binding profile make it a valuable compound in pain management and anesthesia research.
属性
| 69037-46-3 | |
分子式 |
C24H31ClN2O3 |
分子量 |
431.0 g/mol |
IUPAC 名称 |
methyl 2-[[1-(2-phenylethyl)piperidin-4-yl]-propanoylamino]benzoate;hydrochloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-3-23(27)26(22-12-8-7-11-21(22)24(28)29-2)20-14-17-25(18-15-20)16-13-19-9-5-4-6-10-19;/h4-12,20H,3,13-18H2,1-2H3;1H |
InChI 键 |
LLAMZXWMCPYFNC-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



